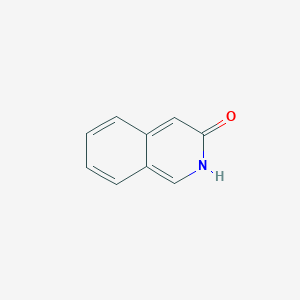

3-Hydroxyisoquinoline

概述

描述

3-Hydroxyisoquinoline, also known as 3-Isoquinolinol, is a heterocyclic aromatic compound with the chemical formula C9H7NO. It is characterized by the presence of a hydroxyl group attached to the isoquinoline ring. This compound is known for its presence in various natural products and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: One of the convenient methods for synthesizing 3-Hydroxyisoquinoline involves the use of β-ketoesters in a one-pot aryne acyl-alkylation/condensation procedure . This method provides a new route to these polyaromatic structures in only two steps from commercially available carboxylic acid starting materials.

Another method involves the direct oxidation of dihydroquinolinium salts. This process includes the reaction of aryldiazonium salt with alkene in a nitrile solution, followed by further oxidation to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Modified Mannich Reactions

3-Hydroxyisoquinoline participates in ortho-quinone methide (o-QM) intermediate formation during modified Mannich reactions. Key observations include:

-

Mechanistic Insight : The reaction proceeds via N-acylimine intermediates, with solvent and amine basicity dictating product distribution .

Ugi-Heck Reaction Sequence

A convergent synthesis route employs:

-

Ugi multicomponent reaction

-

Intramolecular reductive Heck reaction

Outcomes :

Dimerization and Nucleophilic Substitution

This compound undergoes dimerization and nucleophilic attacks:

-

Dimerization : Forms racemic dimer 11a via tautomer 12 in solvent-free conditions .

-

Methanolysis : Reacts with methanol at position 1 under chromatographic conditions to form methoxy derivatives (e.g., 8 → 9 ) .

Ground vs. Excited State Behavior

-

Ground State : Predominantly exists in the enol form ; keto form is thermodynamically inaccessible (barrier: 37.023 kcal/mol) .

-

Excited State :

Solvent Effects

| Solvent Type | Proton Transfer Barrier (kcal/mol) | Mechanism |

|---|---|---|

| Cyclohexane (aprotic) | 8.98 | Stepwise, solvent-independent |

| Acetic Acid (protic) | <8.98 | Concerted, solvent-assisted |

Theoretical studies (TDDFT/CASPT2) confirm explicit solvent molecules lower energy barriers by stabilizing transition states .

Comparison with Analogues

| Property | This compound | 6-Hydroxyquinoline |

|---|---|---|

| Fluorescence Quantum Yield | Up to 0.72 (trimethoxy derivatives) | Lower (≤0.45) |

| Tautomerization Barrier | 37.023 kcal/mol (GS) | 28–32 kcal/mol (GS) |

科学研究应用

Photonic Applications

White Light Generation

One significant application of 3-hydroxyisoquinoline is in the generation of white light through Förster resonance energy transfer (FRET). A study demonstrated that a composite film made from 3HIQ and Nile Red in a polyvinyl alcohol matrix can produce white light. The energy transfer mechanism allows for the manipulation of emission color by adjusting the proportions of the two compounds, making it suitable for lighting applications due to its excellent photostability and mechanical flexibility .

Table 1: White Light Emission Characteristics

| Component | Emission Color Coordinates | Photostability | Mechanical Flexibility |

|---|---|---|---|

| 3HIQ + Nile Red | (0.34, 0.38) | High | Yes |

Catalytic Applications

Tautomerization Studies

This compound has been studied for its tautomerization properties, particularly in catalytic processes. The mechanism of tautomerization in the excited state has been theoretically analyzed, revealing that proton transfer occurs via a tunneling process mediated by hydrogen bond dynamics. This insight can enhance the understanding of catalytic effects in complexation reactions involving 3HIQ .

Modified Mannich Reactions

In synthetic organic chemistry, this compound has been utilized in modified Mannich reactions. Research indicates that it can serve as a nucleophile, reacting with various electrophiles to produce classical Mannich bases and other regioselective products. The regioselectivity observed during these reactions highlights the compound's versatility in forming diverse chemical structures .

Table 2: Reactivity of this compound in Modified Mannich Reactions

| Reaction Type | Nucleophile Used | Product Type | Observations |

|---|---|---|---|

| Modified Mannich Reaction | Methanol | Classical Mannich Base | Single product formed |

| Modified Mannich Reaction | Morpholine | Regioselective Products | Multiple products formed |

Biological Applications

Inhibition of Enzymatic Functions

This compound derivatives have shown potential as inhibitors of key enzymatic functions associated with viral replication, particularly in HIV research. Studies have reported that certain derivatives exhibit significant inhibitory activity against HIV reverse transcriptase-associated ribonuclease H, highlighting their potential as antiviral agents .

Table 3: Biological Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| 8c | HIV RNase H | 0.8 | Moderate |

| 9c | HIV RNase H | 0.2 | High |

作用机制

The mechanism of action of 3-Hydroxyisoquinoline involves excited state proton transfer mechanisms. Upon optical excitation, the enol/enol form of the compound is excited to the first excited state, then transfers one proton, and transitions to the ground state to transfer another proton. This process is controlled by the polarity of the solvent and provides a possible explanation for the fluorescence quenching observed .

相似化合物的比较

- 2-Hydroxyquinoline

- 4-Hydroxyisoquinoline

- 5-Hydroxyisoquinoline

- 6-Hydroxyquinoline

Comparison: 3-Hydroxyisoquinoline is unique due to its specific hydroxyl group position on the isoquinoline ring, which influences its chemical reactivity and biological activity. Compared to other hydroxyisoquinolines, it exhibits distinct excited state proton transfer mechanisms and photophysical properties .

生物活性

3-Hydroxyisoquinoline (3HIQ) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 3HIQ, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 3-position of the isoquinoline ring. Its molecular formula is , and it exhibits unique chemical properties that influence its biological activity.

Excited State Proton Transfer

The primary mechanism through which 3HIQ exerts its biological effects is excited state proton transfer (ESPT) . This process involves the transfer of protons in an excited state, significantly impacting biochemical pathways and cellular functions. The compound's interaction with various biomolecules can lead to alterations in enzyme activity and cellular signaling pathways.

Cellular Effects

Research indicates that 3HIQ can influence cell functions through its interactions with specific enzymes and receptors. Notably, it has been studied for its potential to inhibit key enzymes involved in inflammatory processes and viral replication, including:

- HCV NS5b RNA-dependent RNA Polymerase : 3HIQ has shown promise as an inhibitor of this enzyme, which is crucial for hepatitis C virus replication.

- Arachidonic Acid Cascade : Studies suggest that derivatives of 3HIQ can inhibit enzymes such as cyclooxygenase-1 (COX-1) and lipoxygenases, which are involved in inflammatory responses.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, it exhibits inhibitory effects on bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Several studies have investigated the anticancer properties of 3HIQ. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival. The compound's ability to inhibit matrix metalloproteinases (MMPs) further supports its potential as an anticancer agent by preventing tumor invasion and metastasis .

Study on Tautomerization Dynamics

A theoretical study explored the tautomerization dynamics of 3HIQ in different solvent environments. The findings indicated that solvent polarity significantly affects the rate of proton transfer, highlighting the importance of environmental factors in modulating the compound's reactivity .

Antiviral Activity

Recent research has focused on the antiviral potential of 3HIQ derivatives against viruses such as dengue. One study reported that certain derivatives exhibited IC50 values as low as 0.49 µM against dengue virus serotype 2, suggesting a strong selectivity index (SI) indicating low cytotoxicity alongside effective antiviral activity .

Summary Table of Biological Activities

| Biological Activity | Mechanism/Target | Remarks |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against Pseudomonas and Klebsiella |

| Anticancer | Induction of apoptosis; inhibition of MMPs | Potential for tumor metastasis prevention |

| Antiviral | Inhibition of viral replication (e.g., HCV) | Promising results against dengue virus |

| Anti-inflammatory | Inhibition of COX-1 and lipoxygenases | Potential use in treating inflammatory diseases |

属性

IUPAC Name |

2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPOFOQUZZUVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997882 | |

| Record name | Isoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-81-2 | |

| Record name | 3(2H)-Isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-hydroxyisoquinoline?

A1: this compound has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.

Q2: What tautomeric forms can this compound exist in?

A2: this compound can exist in two tautomeric forms: the lactim (this compound) form and the lactam (1H-isoquinolin-3-one) form. [, ]

Q3: What spectroscopic techniques have been used to study this compound?

A4: Various spectroscopic techniques have been employed to study this compound, including UV-Vis spectroscopy, infrared (IR) spectroscopy, fluorescence spectroscopy, and slow photoelectron spectroscopy (SPES). [, , , ]

Q4: What does the UV spectrum of this compound reveal about its tautomeric forms?

A5: UV spectroscopy has been instrumental in determining the dominant tautomeric forms of this compound and its derivatives in various solvents. []

Q5: What insights can be gained from the slow photoelectron spectrum (SPES) of this compound?

A6: SPES studies on this compound reveal that near the ionization thresholds, photoionization occurs primarily through a direct process. The spectra, supported by theoretical calculations, help assign vibrational transitions and determine the adiabatic ionization energy of the molecule. []

Q6: How has computational chemistry been utilized in understanding this compound?

A7: Computational methods like density functional theory (DFT), time-dependent density functional theory (TDDFT), and coupled cluster methods have been employed to investigate the tautomerization mechanisms, excited state properties, and solvent effects on this compound. [, , , ]

Q7: What do theoretical calculations reveal about the tautomerization mechanism of this compound?

A8: Theoretical studies suggest that the proton transfer process during tautomerization of this compound is a tunneling event significantly influenced by the movement of heavier atoms involved in hydrogen bonding. []

Q8: What synthetic applications utilize this compound as a building block?

A9: this compound serves as a valuable scaffold in organic synthesis. For instance, it acts as a reactant in the synthesis of substituted pyrano[2,3-c]isoquinolines (2-amino-4H-chromenes) via a three-component reaction. []

Q9: Has this compound been explored in the context of aryne chemistry?

A10: Yes, this compound plays a crucial role in the synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones from β-ketoesters via a one-pot aryne acyl-alkylation/condensation procedure. [, ]

Q10: How does the substitution pattern on this compound affect its fluorescence properties?

A11: Research indicates that the substitution pattern on the benzo core of this compound can significantly impact its fluorescence quantum yields, with trimethoxy substitution causing a noticeable red shift in emission bands. []

Q11: Does protonation of the isoquinoline nitrogen influence the fluorescence of this compound derivatives?

A12: Protonation of the isoquinoline nitrogen leads to efficient static quenching of fluorescence in this compound derivatives. []

Q12: What potential biological activities have been explored for this compound derivatives?

A13: Derivatives of this compound have shown potential as inhibitors of HCV NS5b RNA-dependent RNA polymerase, a key target for antiviral drug development. [] Additionally, certain derivatives have been investigated for their 5-lipoxygenase (5-LO) inhibitory activity. [, ]

Q13: Are there any studies exploring the fluorescence properties of this compound derivatives in biological systems?

A14: A highly functionalized this compound derivative exhibited blue fluorescence and localized in the cell nuclei of Ciona intestinalis larvae. This suggests potential applications of this compound derivatives as fluorescent dyes for biological imaging. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。